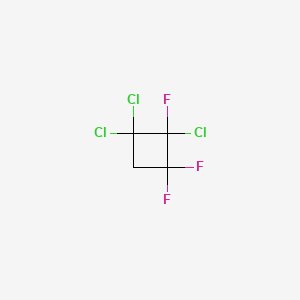

1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloro-2,3,3-trifluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQFZZNJWUHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(Cl)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989856 | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-17-6 | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-2,3,3-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trichloro-2,3,3-trifluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS 697-17-6), a halogenated hydrocarbon with applications as a refrigerant and blowing agent. This document collates available physicochemical data, outlines its known synthesis pathway, and presents relevant safety and handling information. Due to its environmental impact as a potent greenhouse gas, its use is regulated under international agreements such as the Montreal Protocol.[1] This guide is intended to serve as a foundational resource for professionals requiring detailed technical information on this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, sweet odor.[1] It is sparingly soluble in water.[1] The available quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₃F₃ | [1][2] |

| Molecular Weight | 213.41 g/mol | [2] |

| CAS Number | 697-17-6 | [1][2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 120 °C | [2] |

| Density | 1.594 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.416 | |

| Purity | 97.0% | [2] |

Synthesis

A generalized workflow for the potential synthesis is presented below.

References

An In-depth Technical Guide to the Physical Properties of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloro-2,3,3-trifluorocyclobutane, with the CAS number 697-17-6, is a halogenated derivative of cyclobutane.[1][2] Its chemical structure consists of a four-carbon ring substituted with three chlorine atoms and three fluorine atoms. This compound is a colorless liquid with a faint, sweet odor.[3] Historically, compounds of this nature have been utilized as refrigerants and blowing agents in the production of foam insulation materials.[3] However, it is also recognized as a potent greenhouse gas, and its use is regulated under international agreements such as the Montreal Protocol.[3] This guide provides a detailed overview of its known physical properties, supported by general experimental methodologies for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a research or industrial setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 697-17-6 | [2][4] |

| Molecular Formula | C₄H₂Cl₃F₃ | [1][2][3][4] |

| Molecular Weight | 213.41 g/mol | [1][4] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Faint, sweet odor | [3] |

| Boiling Point | 120 °C (393 K) | [4] |

| Relative Density | 1.594 g/mL at 25 °C | [4] |

| Solubility in Water | Sparingly soluble | [3] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[5]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into the Thiele tube, with the mineral oil level sufficient to immerse the sample and thermometer bulb.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[5]

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

Pycnometer (of a known volume, e.g., 25 mL)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is weighed again (m₂).

-

The mass of the liquid is calculated (m₂ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

Qualitative Solubility in Water

A simple, direct observation method can be used to determine the qualitative solubility of the compound in water.

Apparatus:

-

Test tube

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

A small, measured volume of distilled water (e.g., 2 mL) is added to a clean test tube.

-

A few drops of this compound are added to the water.

-

The test tube is agitated (e.g., by flicking or using a vortex mixer) for a set period to ensure thorough mixing.

-

The mixture is then allowed to stand and observed.

-

If the compound forms a separate layer or the solution appears cloudy, it is considered sparingly soluble or insoluble. If a clear, homogeneous solution is formed, it is soluble. For this compound, the formation of two phases would be expected, confirming it is sparingly soluble.[3]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical compound such as this compound.

References

An In-depth Technical Guide to 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

This document provides a comprehensive overview of the chemical and physical properties of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. It includes key identifiers, physicochemical data, and a discussion of its synthesis and applications. Due to its nature as a historical specialty chemical, this guide synthesizes available data from chemical databases and historical literature.

Compound Identification and Chemical Formula

This compound is a halogenated derivative of cyclobutane. Its core structure is a four-carbon ring with chlorine and fluorine substituents.

Physicochemical Properties

The compound is a colorless liquid under standard conditions.[1] Quantitative physical and chemical data are summarized in the table below. This information is critical for handling, storage, and potential use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Cl₃F₃ | [1][2][3][4] |

| Molecular Weight | 213.41 g/mol | [3][4] |

| Boiling Point | 120 °C (lit.) | [4] |

| Density | 1.594 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.416 (lit.) | [4] |

| CAS Number | 697-17-6 | [1][2][4] |

Applications and Relevance

Historically, compounds of this class (chlorofluorocarbons or CFCs) were utilized as refrigerants and blowing agents for foam insulation.[1] However, this compound is recognized as a potent greenhouse gas that contributes to the depletion of the ozone layer.[1] Consequently, its use is heavily regulated under international agreements like the Montreal Protocol.[1]

For the target audience of researchers and drug development professionals, this compound has limited direct application in contemporary research based on available literature. It is sold by specialty chemical suppliers as a building block, suggesting potential use in complex organic synthesis, likely as a source of unique fluorinated scaffolds.[5] However, specific, published examples of its use in pharmaceutical or agrochemical synthesis are not prominent.

Experimental Protocols: Synthesis

General Hypothetical Protocol:

A plausible synthesis route would involve the thermal or photochemical cycloaddition of trichloroethylene (Cl₂C=CHCl) and trifluoroethylene (F₂C=CFH).

-

Reactant Preparation: Equimolar amounts of freshly distilled trichloroethylene and liquefied trifluoroethylene are prepared.

-

Reaction Setup: The reactants are charged into a high-pressure, stirred autoclave equipped with a UV lamp (for photochemical initiation) or configured for high-temperature heating. An inert solvent may be used.

-

Reaction Conditions: The vessel is sealed and either heated or irradiated with UV light. The reaction progress would be monitored by sampling and analyzing the mixture using Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the autoclave is cooled, and the pressure is vented. The resulting mixture of regioisomers and diastereomers is concentrated under reduced pressure. The crude product is then subjected to fractional distillation under vacuum to isolate the desired this compound isomer from other byproducts.

This generalized protocol reflects a standard method for creating fluorinated cyclobutanes, as explored in historical research programs focused on synthesizing fluorinated monomers.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the logical workflow for the plausible [2+2] cycloaddition synthesis route described above.

Caption: Plausible synthetic pathway for this compound.

References

A Technical Guide to the IUPAC Nomenclature of C₄H₂Cl₃F₃ Cyclobutane Isomers

Abstract: The naming of polyhalogenated cycloalkanes presents a significant nomenclature challenge due to the vast number of possible structural and stereoisomers. This guide provides a systematic methodology for determining the International Union of Pure and Applied Chemistry (IUPAC) names for isomers of C₄H₂Cl₃F₃ cyclobutane. It is intended for researchers, scientists, and professionals in drug development who require a precise and unambiguous system for identifying these complex chemical structures. The guide outlines the rules for identifying the parent ring, numbering substituents to achieve the lowest possible locants, and assigning stereochemical descriptors.

Methodology for IUPAC Nomenclature

The systematic naming of C₄H₂Cl₃F₃ cyclobutane isomers follows a hierarchical set of rules established by IUPAC. The process ensures that every distinct isomer has a unique and descriptive name.

Step 1: Identify the Parent Cycloalkane The parent hydrocarbon is the four-carbon ring structure, which is named cyclobutane .[1][2]

Step 2: Identify and Prioritize Substituents The substituents on the ring are three chlorine atoms (designated as "chloro") and three fluorine atoms (designated as "fluoro"). According to IUPAC rules, substituents are listed in alphabetical order in the final name.[3][4][5] Therefore, "chloro" will precede "fluoro".

Step 3: Determine the Substitution Pattern and Numbering For a cyclobutane with the formula C₄H₂Cl₃F₃, six of the eight available hydrogen positions are replaced by halogens. This requires that two carbon atoms on the ring are di-substituted (each bonded to two halogens), and the other two carbon atoms are mono-substituted (each bonded to one halogen and one hydrogen).

The primary goal of numbering the ring is to assign the lowest possible set of locants (numbers) to the substituents.[4][6] The "lowest locant rule" is applied as follows:

-

Number the ring starting from one of the di-substituted carbons to give the substituents the lowest possible numbers at the first point of difference.

-

If different numbering schemes produce the same lowest locant set, the substituent cited first in the name (alphabetically, i.e., "chloro") is given the lower number at the first point of difference.[5]

Step 4: Assign Stereochemical Descriptors The mono-substituted carbons in these isomers are chiral centers, leading to stereoisomerism. The spatial arrangement of substituents must be described.

-

Cis/Trans Isomerism: This describes the relative positions of two substituents on the ring. Cis indicates they are on the same face of the ring, while trans indicates they are on opposite faces.[7]

-

R/S Configuration: For unambiguous assignment at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration of R (rectus) or S (sinister). This is the preferred method for complex molecules.

Logical Workflow for Isomer Nomenclature

The following diagram illustrates the decision-making process for assigning a systematic IUPAC name to a given C₄H₂Cl₃F₃ cyclobutane isomer.

Caption: Logical workflow for assigning IUPAC names to C₄H₂Cl₃F₃ cyclobutane isomers.

Nomenclature Examples

Due to the large number of possible isomers, this guide presents representative examples to illustrate the application of the nomenclature rules. The primary structural variations arise from the placement of the di-substituted carbons (e.g., at positions 1,2 versus 1,3) and the specific halogen arrangement.

| Isomer Description | Base IUPAC Name (without stereochemistry) | Example of a Full IUPAC Name (with stereochemistry) |

| Pattern 1: 1,2-Disubstitution | ||

| C1: -Cl, -ClC2: -F, -FC3: -ClC4: -F | 1,1,3-Trichloro-2,2,4-trifluorocyclobutane | (3R,4S)-1,1,3-Trichloro-2,2,4-trifluorocyclobutane |

| C1: -Cl, -FC2: -Cl, -FC3: -ClC4: -F | 1,2,3-Trichloro-1,2,4-trifluorocyclobutane | (1R,2R,3S,4R)-1,2,3-Trichloro-1,2,4-trifluorocyclobutane |

| C1: -Cl, -ClC2: -Cl, -FC3: -FC4: -F | 1,1,2-Trichloro-2,3,4-trifluorocyclobutane | (2S,3R,4R)-1,1,2-Trichloro-2,3,4-trifluorocyclobutane |

| Pattern 2: 1,3-Disubstitution | ||

| C1: -Cl, -ClC3: -F, -FC2: -ClC4: -F | 1,1,2-Trichloro-3,3,4-trifluorocyclobutane | (2R,4S)-1,1,2-Trichloro-3,3,4-trifluorocyclobutane |

| C1: -Cl, -FC3: -Cl, -FC2: -ClC4: -F | 1,2,3-Trichloro-1,3,4-trifluorocyclobutane | (1R,2S,3S,4R)-1,2,3-Trichloro-1,3,4-trifluorocyclobutane |

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. IUPAC Nomenclature Rules for Cycloalkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 3. fiveable.me [fiveable.me]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. 4.1 Naming Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of Fluorinated Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into small carbocyclic scaffolds, particularly cyclobutanes, has become a prominent strategy in medicinal chemistry and materials science. The unique conformational constraints of the cyclobutane ring, combined with the profound electronic effects of fluorine, can impart desirable physicochemical properties such as enhanced metabolic stability, altered acidity/basicity, and modulated lipophilicity. This guide provides an in-depth overview of the core synthetic pathways for accessing this valuable structural motif, with a focus on practical experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of fluorinated cyclobutanes can be broadly categorized into three main approaches:

-

[2+2] Cycloaddition Reactions: The formation of the cyclobutane ring through the concerted or stepwise union of two doubly bonded systems.

-

Fluorination of Pre-existing Cyclobutane Scaffolds: The introduction of fluorine onto a pre-formed cyclobutane ring.

-

Ring Expansion and Rearrangement Reactions: The transformation of smaller ring systems or bicyclic precursors into fluorinated cyclobutanes.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful and versatile method for constructing the cyclobutane core. This approach can be initiated thermally, photochemically, or with the aid of a catalyst.

Thermal [2+2] Cycloaddition

Thermal [2+2] cycloadditions are particularly effective for electron-deficient alkenes, such as fluoroalkenes. The dimerization of tetrafluoroethylene (TFE) to form octafluorocyclobutane is a classic example of this type of reaction.[1] Similarly, the reaction of TFE with butadiene has been shown to yield the [2+2] cycloadduct under kinetic control.[2][3]

A significant application of thermal [2+2] cycloaddition is the synthesis of perfluorocyclobutane (PFCB) polymers . This involves the thermal cyclodimerization of aromatic trifluorovinyl ethers.[4][5] This step-growth polymerization proceeds without the need for a catalyst or initiator and results in polymers with high thermal stability and desirable dielectric properties.[4][5]

Logical Relationship of PFCB Polymer Synthesis

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, offering a mild and often highly stereoselective route to these strained rings.[6][7][8] The reaction typically proceeds via the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene in a stepwise manner. This method is broadly applicable, including the synthesis of complex, polycyclic systems.[6][7]

Experimental Workflow for a Generic Photochemical [2+2] Cycloaddition

Fluorination of Pre-existing Cyclobutane Scaffolds

This strategy involves the synthesis of a non-fluorinated cyclobutane precursor followed by the introduction of fluorine atoms using a suitable fluorinating agent. Deoxofluorination is a common method in this category.

Deoxofluorination

Deoxofluorination involves the replacement of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively. Reagents such as diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4) are frequently employed for this purpose.[9][10][11][12]

For example, the deoxofluorination of cyclobutanecarboxylic acids with SF4 provides a direct route to trifluoromethyl-substituted cyclobutanes.[10][12] Similarly, DAST can be used for the fluorination of hydroxycyclobutanones.[9][11]

| Substrate Type | Fluorinating Agent | Product Type | Typical Yields | Reference(s) |

| Cyclobutanecarboxylic Acid | SF4 | Trifluoromethylcyclobutane | Moderate to Good | [10] |

| Hydroxycyclobutanone | DAST | Fluorocyclobutanone | Good to Excellent | [9] |

| Cyclobutanone | DAST/SF4 | gem-Difluorocyclobutane | Variable | [1] |

Experimental Protocol: Deoxofluorination of a Hydroxycyclobutanone with DAST [9]

-

A solution of the α-hydroxy-β-ketoester (0.1 mmol) in dry CH2Cl2 (2.5 mL) is added dropwise over 15 minutes to a stirred solution of DAST (1 M in CH2Cl2, 200 μL) in 2.5 mL of dry CH2Cl2 at room temperature under an argon atmosphere.

-

The reaction mixture is stirred for 20 hours.

-

A second portion of DAST (1 M in CH2Cl2, 200 μL) is added, and the mixture is stirred for an additional 20 hours.

-

The reaction is quenched with 5 mL of saturated aqueous NaHCO3.

-

The aqueous phase is extracted with dichloromethane (3 x 5 mL).

-

The combined organic phases are dried over anhydrous Na2SO4, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography.

Synthesis and Functionalization of gem-Difluorocyclobutanes

A particularly important subclass of fluorinated cyclobutanes is the gem-difluorocyclobutanes. A versatile starting material for their synthesis is 3,3-difluorocyclobutanone. However, this ketone is prone to HF elimination when treated with common organometallic reagents like Grignard or organolithium reagents.

Organolanthanum Reagents for Nucleophilic Addition

To circumvent the issue of HF elimination, organolanthanum reagents have been successfully employed for the nucleophilic addition to 3,3-difluorocyclobutanone.[13][14][15][16][17] The use of these less basic nucleophiles allows for the efficient synthesis of various 1-substituted-3,3-difluorocyclobutan-1-ols.[13][14][15][16][17]

Signaling Pathway for Organolanthanum-Mediated Synthesis

Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ol using an Organolanthanum Reagent [15]

-

Anhydrous LaCl3·2LiCl (0.5 M in THF, 1.2 mL, 0.6 mmol) is added to a flame-dried flask under an argon atmosphere.

-

The solution is cooled to -78 °C, and the organolithium reagent (0.5 mmol) is added dropwise.

-

The mixture is stirred at -78 °C for 30 minutes.

-

A solution of 3,3-difluorocyclobutanone (0.25 mmol) in THF (0.5 mL) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous NH4Cl.

-

The mixture is warmed to room temperature and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by chromatography.

Quantitative Data for Organolanthanum Additions [13][15]

| Organolithium Precursor | Product | Yield (%) |

| Phenyllithium | 1-Phenyl-3,3-difluorocyclobutanol | 75 |

| n-Butyllithium | 1-n-Butyl-3,3-difluorocyclobutanol | 68 |

| (Trimethylsilyl)ethynyllithium | 1-((Trimethylsilyl)ethynyl)-3,3-difluorocyclobutanol | 85 |

Ring-Opening of Bicyclo[1.1.0]butanes

A more recent and innovative approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). This method allows for the introduction of two functional groups across the central C-C bond, leading to 1,3-disubstituted cyclobutanes. Radical additions of trifluoromethyl sources to BCBs have been reported as a viable route to trifluoromethyl-substituted cyclobutanes.[18][19][20]

This strategy offers a modular approach to densely functionalized cyclobutanes, which are of significant interest in drug discovery.[18]

Conclusion

The synthesis of fluorinated cyclobutanes is a dynamic and evolving field of research. The choice of synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials. [2+2] cycloadditions provide a powerful means to construct the cyclobutane core, while the fluorination of pre-existing scaffolds offers a complementary approach. For the synthesis of highly functionalized gem-difluorocyclobutanes, the use of organolanthanum reagents with 3,3-difluorocyclobutanone has proven to be a robust and effective method. The continued development of novel synthetic methodologies, such as the ring-opening of bicyclobutanes, will undoubtedly expand the accessibility and utility of this important class of molecules in scientific research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Stability and Reactivity of Polychlorinated Fluorinated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of polychlorinated fluorinated compounds. These compounds, characterized by the presence of both chlorine and fluorine atoms on a carbon skeleton, exhibit unique chemical properties that are of significant interest in various scientific and industrial fields, including materials science, environmental chemistry, and pharmacology. Their high thermal stability and resistance to chemical degradation make them valuable in many applications, but also pose challenges for environmental remediation. This document delves into the core aspects of their chemical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts of Stability and Reactivity

The remarkable stability of polychlorinated fluorinated compounds is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1] This inherent stability, however, can be influenced by several factors, including the number and position of chlorine and fluorine substituents, as well as the presence of other functional groups.

The reactivity of these compounds is often dictated by the weaker carbon-chlorine (C-Cl) bonds, which are more susceptible to cleavage. Many degradation pathways are initiated by the breaking of a C-Cl bond, followed by subsequent reactions. The presence of fluorine atoms can influence the reactivity of adjacent C-Cl bonds through inductive effects.

Thermal Stability and Decomposition

Polychlorinated fluorinated compounds generally exhibit high thermal stability. Their decomposition temperatures are significantly influenced by the degree and type of halogenation.

Quantitative Thermal Decomposition Data

The following table summarizes the thermal decomposition temperatures for a selection of polychlorinated fluorinated compounds and related polymers.

| Compound/Polymer | Decomposition Onset (°C) | Temperature for 50% Decomposition (°C) | Atmosphere | Reference(s) |

| Dichloromethane (CH₂Cl₂) | ~300 | 400 | Fluidized Bed Combustion | [2] |

| Monochlorobenzene (C₆H₅Cl) | - | 540 | Fluidized Bed Combustion | [2] |

| Polytetrafluoroethylene (PTFE) | ≥ 550 | - | Air | [3] |

| Polychlorotrifluoroethylene (PCTFE) | 400-500 | - | Air | [3] |

| Polyvinylidene fluoride (PVDF) | 400-500 | - | Air | [3] |

| Fluorinated Polyimide | 522 | - | Air | [4] |

| Fluorinated Polyimide with 55% Carbon Fiber | 554 | - | Air | [4] |

Thermal Decomposition Pathways

The thermal degradation of these compounds can proceed through various mechanisms, including depolymerization, chain scission, and the formation of smaller halogenated molecules. For instance, the thermolysis of fluoropolymers like Polytetrafluoroethylene (PTFE) can produce a range of fluorinated compounds.[5]

Below is a generalized workflow for the thermal decomposition of PTFE, leading to the formation of various smaller fluorinated molecules.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to determine the thermal stability of materials.

Objective: To determine the decomposition temperature of a polychlorinated fluorinated compound.

Methodology (based on ISO 11358): [6]

-

Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed.[5]

-

Instrument Setup:

-

Place the sample in a tared TGA sample pan (e.g., platinum or alumina).

-

Place the pan in the TGA instrument's microbalance.

-

Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20-50 mL/min).[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that is beyond the expected decomposition point.[7]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of decomposition is often determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[4]

-

Photodegradation

The absorption of ultraviolet (UV) radiation can induce the degradation of polychlorinated fluorinated compounds, primarily through the cleavage of C-Cl bonds. The presence of photosensitizers can significantly enhance the rate of photodegradation.

Photodegradation Kinetics

The rate of photodegradation is often quantified by the pseudo-first-order rate constant (k).

| Compound | Rate Constant (k) | Conditions | Reference(s) |

| 2,4-Dichlorophenol | 35.1 × 10⁻³ min⁻¹ | UV/Persulfate | [8] |

| Various PVC Films | 6.7 - 11.5 × 10⁻³ sec⁻¹ | UV Irradiation | [9] |

Experimental Protocol: Photodegradation Study

Objective: To evaluate the photodegradation rate of a polychlorinated fluorinated compound in an aqueous solution.

Methodology:

-

Reactor Setup:

-

Sample Preparation:

-

Prepare an aqueous solution of the target compound at a known concentration.

-

If applicable, add a photocatalyst (e.g., TiO₂, ZnO) or a photosensitizer.[10]

-

-

Irradiation:

-

Place the solution in the reactor and ensure continuous mixing with a magnetic stirrer.

-

Expose the solution to UV irradiation for a defined period.

-

-

Sampling and Analysis:

-

Withdraw aliquots of the solution at regular time intervals.

-

Analyze the concentration of the parent compound and any degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

-

Kinetic Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus irradiation time to determine the pseudo-first-order rate constant.

-

Microbial Degradation

Under certain environmental conditions, microorganisms can degrade polychlorinated compounds. This process often involves a combination of anaerobic and aerobic pathways.

Microbial Degradation Pathways

The biodegradation of polychlorinated biphenyls (PCBs) is a well-studied example. It typically proceeds in two main stages: anaerobic reductive dechlorination followed by aerobic degradation of the resulting less-chlorinated congeners.

The following diagram illustrates the key steps in the microbial degradation of PCBs.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 6. infinitalab.com [infinitalab.com]

- 7. scribd.com [scribd.com]

- 8. Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane (CAS No. 697-17-6) in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative assessments based on the compound's chemical structure, comparative analysis with similar molecules, and theoretical frameworks for solubility prediction. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate empirical data.

Quantitative Solubility Data

A comprehensive search of scientific databases, chemical supplier technical sheets, and regulatory agency websites did not yield specific quantitative solubility data for this compound in common laboratory solvents. The available information is summarized in the table below.

| Solvent | Formula | Type | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility |

| Water | H₂O | Polar Protic | Data Not Available | Sparingly soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | Expected to be soluble |

| Methanol | CH₃OH | Polar Protic | Data Not Available | Expected to be soluble |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data Not Available | Expected to be soluble |

| Hexane | C₆H₁₄ | Nonpolar | Data Not Available | Expected to be soluble |

| Toluene | C₇H₈ | Nonpolar | Data Not Available | Expected to be soluble |

Note: The expectation of solubility in organic solvents is based on the principle of "like dissolves like." this compound is a halogenated hydrocarbon with a significant nonpolar character, making it likely to be miscible with or highly soluble in a range of organic solvents. For instance, similar compounds like 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane are highly soluble in acetone and ethyl acetate, while 1,1,1-trichloro-2,2,2-trifluoro-ethane is soluble in ethanol, chloroform, and ethyl ether[2][3].

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A powerful theoretical tool for predicting the solubility of a substance is the Hansen Solubility Parameters (HSP). This model is based on the principle that "like dissolves like" by quantifying the cohesive energy density of a molecule into three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The following methodologies are adapted from established practices for determining the solubility of chemical compounds.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Pipettes and analytical balance

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solute.

-

If the solute has completely dissolved, it is considered "soluble." If not, it is "insoluble" or "sparingly soluble" at this concentration.

-

Repeat for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method, considered a gold standard, determines the saturation solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector like a Flame Ionization Detector or Mass Spectrometer).

Procedure:

-

Add an excess amount of this compound to a flask. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains visible.

-

Add a known volume of the solvent to the flask.

-

Seal the flask and place it in a temperature-controlled shaker or on a stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Determine the mass of the filtered solution.

-

Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., GC).

-

Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solvent compatibility of a compound like this compound.

References

Natural sources of organofluorine compounds in the environment

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organofluorine compounds, characterized by the presence of a carbon-fluorine bond, are predominantly of synthetic origin and have found extensive applications in pharmaceuticals, agrochemicals, and materials science. However, nature has also evolved mechanisms to produce a select number of these unique molecules. While rare, these naturally occurring organofluorines exhibit significant biological activity and provide valuable insights into novel biosynthetic pathways. This technical guide offers an in-depth exploration of the primary natural sources of organofluorine compounds, their environmental prevalence, detailed biosynthetic pathways, and the experimental methodologies employed for their study.

Major Naturally Occurring Organofluorine Compounds and Their Sources

The known natural organofluorine compounds are primarily produced by a limited number of plant species and microorganisms. The most well-characterized of these are fluoroacetate, 4-fluorothreonine, nucleocidin, and ω-fluoro fatty acids.

Fluoroacetate

Fluoroacetate (FCH₂COO⁻) is the most widespread natural organofluorine compound and is a potent metabolic poison. It is found in over 40 plant species across Australia, Africa, and South America.[1][2][3] These plants utilize fluoroacetate as a chemical defense mechanism against herbivores.[1]

Table 1: Concentration of Fluoroacetate in Various Plant Species

| Plant Species | Family | Location | Concentration (mg/kg dry weight) | Reference |

| Dichapetalum braunii (seeds) | Dichapetalaceae | Africa | Up to 8000 | [1] |

| Dichapetalum cymosum (young leaves) | Dichapetalaceae | South Africa | ~600 (in dried material) | [4] |

| Gastrolobium grandiflorum | Fabaceae | Australia | Up to 2600 | [1] |

| Gastrolobium bilobum (young leaves) | Fabaceae | Australia | Can accumulate to millimolar levels | [5] |

| Gastrolobium species (general) | Fabaceae | Australia | 0.1 - 3875 | [6][7] |

| Palicourea marcgravii | Rubiaceae | South America | Up to 500 | [1] |

| Amorimia species | Malpighiaceae | South America | Lower than P. marcgravii | [1] |

4-Fluorothreonine

4-Fluorothreonine is a fluorinated amino acid produced by the soil bacterium Streptomyces cattleya.[8][9][10] It exhibits antibacterial properties.[8] While its production has been extensively studied, specific concentration data in fermentation broths is not widely reported in the literature.

Nucleocidin

ω-Fluoro Fatty Acids

Several long-chain fatty acids with a terminal fluorine atom have been identified in the seeds of Dichapetalum toxicarium.[1] These include ω-fluorooleic acid, ω-fluoropalmitic acid, and others. These compounds are toxic as they can be metabolized to fluoroacetate.[14]

Biosynthesis of Natural Organofluorine Compounds

The biosynthesis of organofluorine compounds is a fascinating area of research, with the key challenge being the enzymatic formation of the highly stable carbon-fluorine bond.

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of both fluoroacetate and 4-fluorothreonine in Streptomyces cattleya proceeds through a common pathway initiated by a unique enzyme called fluorinase.

Caption: Biosynthesis of fluoroacetate and 4-fluorothreonine.

The pathway begins with the fluorinase enzyme catalyzing the reaction between fluoride ions and S-adenosylmethionine (SAM) to form 5'-fluoro-5'-deoxyadenosine (5'-FDA).[9] 5'-FDA is then converted in a series of steps to the key intermediate, fluoroacetaldehyde.[9][10] Fluoroacetaldehyde can then be either oxidized to fluoroacetate by an aldehyde dehydrogenase or serve as a substrate for 4-fluorothreonine transaldolase, which condenses it with L-threonine to produce 4-fluorothreonine.[9][10]

Biosynthesis of Nucleocidin in Streptomyces calvus

The biosynthesis of nucleocidin is more complex and involves a different fluorination mechanism. While the complete pathway is still under investigation, key steps have been elucidated.

Caption: Proposed biosynthetic pathway of nucleocidin.

Recent studies have identified a gene cluster in S. calvus responsible for nucleocidin biosynthesis.[11] The pathway involves the formation of 4'-fluoroadenosine, which can be glucosylated and deglucosylated.[12][13] A key step is the sulfamoylation at the 5'-hydroxyl group to yield the final product, nucleocidin.[13][15] The exact mechanism of C-F bond formation in this pathway is still an active area of research.[12]

Experimental Protocols for the Study of Natural Organofluorine Compounds

The study of natural organofluorine compounds requires specialized analytical techniques due to their often low concentrations and the unique properties of the fluorine atom.

Workflow for Isolation and Identification

The general workflow for the isolation and identification of natural organofluorine compounds involves extraction from the source material, purification, and structural elucidation.

Caption: General workflow for organofluorine compound isolation.

Detailed Methodologies

3.2.1. Extraction and Purification of Fluoroacetate from Plant Material

-

Sample Preparation: Dried and finely ground plant material is used for extraction.

-

Extraction: The powdered material is typically extracted with water or an aqueous solvent mixture.

-

Purification: The crude extract is subjected to one or more chromatographic steps. For example, a combination of paper chromatography and thin-layer chromatography can be used to isolate fluoroacetate.[16]

3.2.2. Isolation of 4-Fluorothreonine and Nucleocidin from Bacterial Cultures

-

Culturing: Streptomyces cattleya or Streptomyces calvus are grown in a suitable fermentation medium.

-

Extraction: The fermentation broth is centrifuged to remove bacterial cells. The supernatant containing the desired compound is then processed. For nucleocidin, the organic material can be adsorbed onto activated charcoal, followed by elution with an organic solvent like acetone.[13]

-

Purification: High-Performance Liquid Chromatography (HPLC) is a common method for purifying 4-fluorothreonine and nucleocidin from the crude extract.[11][13][17]

Analytical Techniques

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile organofluorine compounds like fluoroacetate.

-

Derivatization: As fluoroacetic acid is not sufficiently volatile for GC analysis, it is typically derivatized. A common method involves esterification with an alcohol (e.g., propanol) in the presence of an acid catalyst to form a volatile ester.[18] Another approach is derivatization with pentafluorobenzyl bromide.[16]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

3.3.2. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly specific and quantitative technique for the analysis of organofluorine compounds.

-

Principle: The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly amenable to NMR spectroscopy.[14] The chemical shift of the 19F nucleus is very sensitive to its electronic environment, providing valuable structural information.[19]

-

Sample Preparation: Samples are typically dissolved in a suitable deuterated solvent. For environmental samples, a pre-concentration step using techniques like solid-phase extraction may be necessary.[20]

-

Analysis: The 19F NMR spectrum provides information on the number of different fluorine environments in a molecule, and the integration of the signals can be used for quantification.[21]

3.3.3. Ion-Selective Electrode (ISE)

An ion-selective electrode can be used to determine the concentration of fluoride ions in a sample, which can be an indirect measure of the total organofluorine content after mineralization.

-

Principle: The fluoride ISE uses a lanthanum fluoride crystal membrane that is selectively permeable to fluoride ions. A potential difference develops across the membrane that is proportional to the fluoride ion concentration in the sample.

-

Sample Preparation: For the determination of total fluorine, the organic material in the sample must be mineralized to convert the covalently bound fluorine into free fluoride ions.

-

Measurement: The electrode is immersed in the sample solution, and the potential is measured. The fluoride concentration is determined by comparison to a calibration curve prepared with standard fluoride solutions.

Conclusion

The study of naturally occurring organofluorine compounds is a small but significant field that bridges chemistry, biology, and environmental science. While the number of known natural organofluorines is limited, their unique biological activities and the novel enzymatic machinery responsible for their production offer exciting opportunities for drug discovery and biocatalysis. The analytical techniques outlined in this guide provide the necessary tools for researchers to further explore this fascinating corner of the natural world. Continued research in this area will undoubtedly uncover new compounds, elucidate novel biosynthetic pathways, and potentially lead to the development of new biotechnological applications.

References

- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 3. alsglobal.com [alsglobal.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroacetate content of some species of the toxic Australian plant genus, Gastrolobium, and its environmental persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the Fluorinated Natural Product Nucleocidin in Streptomyces calvus Is Dependent on the bldA-Specified Leu-tRNA(UUA) Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 13. Isolation of 5′-O-sulfamyladenosine and related 3′-O-β-glucosylated adenosines from the nucleocidin producer Streptomyces calvus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. d-nb.info [d-nb.info]

- 16. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Gas Chromatography-Mass Spectrometry Method for the Detection and Quantitation of Monofluoroacetate in Plants Toxic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biophysics.org [biophysics.org]

- 20. lib3.dss.go.th [lib3.dss.go.th]

- 21. 19Flourine NMR [chem.ch.huji.ac.il]

Methodological & Application

Application Notes and Protocols for 1,1,2-Trichloro-2,3,3-trifluorocyclobutane in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane in organic synthesis is not well-documented in publicly available scientific literature. The following application notes and protocols are based on the general principles of organofluorine chemistry and the known reactivity of analogous polychlorofluorocycloalkanes. These are intended as a theoretical guide for research and development and should be approached with appropriate caution and safety measures.

Introduction

This compound (CAS: 697-17-6) is a halogenated alicyclic compound primarily known for its past use as a refrigerant and blowing agent.[1] Its highly functionalized four-membered ring structure, containing both chlorine and fluorine substituents, suggests its potential as a versatile building block in organic synthesis. The incorporation of fluorinated cyclobutane motifs is a growing area of interest in medicinal chemistry, as these structures can impart unique conformational rigidity and modulate key drug properties such as metabolic stability and binding affinity.

This document provides a summary of the known properties of this compound and explores its potential, albeit hypothetical, applications in organic synthesis.

Physicochemical Data and Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₄H₂Cl₃F₃[1][2] |

| Molecular Weight | 213.41 g/mol [2] |

| CAS Number | 697-17-6[1][2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | Not definitively reported |

| Solubility | Sparingly soluble in water[1] |

Potential Synthetic Applications

The reactivity of this compound is expected to be dominated by the chemistry of its carbon-halogen bonds and the strained cyclobutane ring. Based on analogous compounds, the following transformations are proposed as potential synthetic routes to novel fluorinated molecules.

Reductive Dehalogenation

The selective removal of chlorine atoms in the presence of fluorine is a common strategy in organofluorine chemistry. This would allow access to a range of trifluorocyclobutane derivatives.

Elimination Reactions

Dehydrochlorination could be a viable route to introduce unsaturation, yielding chlorotrifluorocyclobutene isomers. These alkenes could then serve as valuable dienophiles or dipolarophiles in cycloaddition reactions for the construction of more complex polycyclic systems.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring, coupled with the electron-withdrawing nature of the halogen substituents, may render the molecule susceptible to nucleophilic or electrophilic ring-opening, providing access to linear polychlorofluoroalkanes.

Table of Hypothetical Reactions

| Reaction Type | Potential Reagents & Conditions | Potential Product Scope |

| Reductive Dechlorination | Zn, AcOH; Na/NH₃; H₂, Pd/C | Mono-, di-, and trichlorinated trifluorocyclobutane isomers |

| Dehydrochlorination | t-BuOK, THF; DBU | Chlorotrifluorocyclobutene isomers |

| Ring-Opening | Strong nucleophiles (e.g., RLi, RMgX); Lewis acids | Acyclic polychlorofluoroalkanes |

| Cycloaddition (of derived cyclobutene) | Dienes (e.g., furan, cyclopentadiene); 1,3-dipoles | Fused or spirocyclic fluorinated ring systems |

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for similar transformations. Optimization and thorough characterization will be necessary for any specific application.

Protocol 1: Hypothetical Reductive Monodechlorination

Objective: To synthesize 1,2-dichloro-2,3,3-trifluorocyclobutane isomers.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add activated zinc dust (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the desired product(s).

Protocol 2: Hypothetical Synthesis of a Chlorotrifluorocyclobutene Derivative

Objective: To synthesize a cyclobutene derivative via dehydrochlorination.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise.

-

Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the formation of the alkene by GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with pentane or diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, carefully remove the solvent by distillation at atmospheric pressure to avoid evaporation of the potentially volatile product.

-

Further purification can be attempted by careful fractional distillation.

Visualizations

Caption: Potential synthetic pathways originating from this compound.

Conclusion and Outlook

The synthetic utility of this compound remains largely unexplored. However, its structure is rich in functionality that could be exploited to generate a variety of novel fluorinated building blocks. The hypothetical pathways outlined in this document, including reductive dehalogenation and elimination-cycloaddition sequences, offer promising starting points for future research. Given the increasing importance of fluorinated carbocycles in drug discovery and materials science, a thorough investigation into the reactivity of this and related compounds is highly warranted. It is hoped that these notes will stimulate further investigation into the synthetic chemistry of this intriguing molecule.

References

Application Note: 1H and 13C NMR Spectroscopy of Halogenated Cyclobutanes

Audience: Researchers, scientists, and drug development professionals.

Introduction Halogenated cyclobutanes are important structural motifs in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds. The four-membered ring of cyclobutane is not planar but exists in a puckered conformation, leading to distinct axial and equatorial positions for its substituents.[1][2] This conformational dynamic, combined with the influence of electronegative halogens, results in complex but informative 1H and 13C NMR spectra. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the NMR analysis of halogenated cyclobutanes.

Principles of NMR Spectroscopy in Halogenated Cyclobutanes

The NMR spectra of halogenated cyclobutanes are governed by chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment and stereochemistry.

1. Chemical Shifts (δ)

-

¹H Chemical Shifts : In unsubstituted cyclobutane, all eight protons are chemically equivalent and appear as a single peak around 1.96 ppm.[2][3] The introduction of a halogen atom causes a significant downfield shift (deshielding) for the proton attached to the same carbon (α-proton) and smaller shifts for protons on adjacent carbons (β-protons). The magnitude of this shift correlates with the electronegativity of the halogen (F > Cl > Br > I).

-

¹³C Chemical Shifts : The carbon atoms in cyclobutane resonate at approximately 22.4 ppm.[1] Halogenation causes a large downfield shift for the carbon directly bonded to the halogen (α-carbon) due to the inductive effect. The β-carbon experiences a smaller downfield shift, while the γ-carbon can experience a slight upfield shift (shielding).[4]

2. Spin-Spin Coupling Constants (J)

-

Proton-Proton (¹H-¹H) Coupling : Vicinal coupling (³JHH) between protons on adjacent carbons is particularly informative for conformational analysis. It follows the Karplus relationship, where the magnitude of the coupling constant depends on the dihedral angle between the coupled protons. In cyclobutanes, typical ³JHH values range from 6-8 Hz.[5][6] Long-range coupling (⁴JHH) across four bonds can also be observed, with equatorial-equatorial couplings being around 5 Hz and axial-axial couplings near 0 Hz.[5]

-

Carbon-Proton (¹³C-¹H) Coupling : One-bond coupling constants (¹JCH) are typically in the range of 115-140 Hz for sp³ hybridized carbons.[7][8]

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling : A key feature in the spectra of fluorinated cyclobutanes is the large coupling constant between carbon and fluorine nuclei. One-bond couplings (¹JCF) can be very large (160-320 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are also significant, providing valuable structural information.[6][9]

Data Presentation

The following tables summarize typical NMR data for cyclobutane and the expected influence of halogen substituents.

Table 1: Typical ¹H and ¹³C NMR Data for Unsubstituted Cyclobutane

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | 1.96[2][3] |

| ¹³C | 22.4[1] |

Table 2: General Trends for Halogen Substituent Effects on ¹H and ¹³C Chemical Shifts

| Position | Halogen Effect on ¹H Shift | Halogen Effect on ¹³C Shift |

| α (C-X) | Large downfield shift | Large downfield shift[4] |

| β (C-C-X) | Moderate downfield shift | Small downfield shift[4] |

| γ (C-C-C-X) | Small shift (can be upfield) | Small shift (can be upfield)[4] |

Table 3: Typical ¹H-¹H and ¹³C-¹H Coupling Constants (J) in Cyclobutanes

| Coupling Type | Description | Typical Value (Hz) |

| ²JHH | Geminal | -10 to -15[6] |

| ³JHH | Vicinal | 6 to 8[6] |

| ⁴JHH(eq-eq) | Long-range | ~5[5] |

| ⁴JHH(ax-ax) | Long-range | ~0[5] |

| ¹JCH | One-bond | 115 to 140[7] |

Table 4: Representative Carbon-Fluorine Coupling Constants (J)

| Coupling Type | Description | Typical Value (Hz) |

| ¹JCF | One-bond | 160 - 320[6][9] |

| ²JCF | Two-bond | 20 - 50[6] |

| ³JCF | Three-bond | 5[6] |

Experimental Protocols

High-quality NMR spectra depend on meticulous sample preparation and appropriate experiment selection.

Protocol 1: NMR Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 1-10 mg of the purified halogenated cyclobutane in 0.6-0.7 mL of a suitable deuterated solvent.[10] For ¹³C NMR, a more concentrated solution (5-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.[10]

-

Solvent Selection : Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte.[11] Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆.[12]

-

Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10] This removes any dust or particulate matter.

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[1][2]

-

Labeling : Clearly label the NMR tube with the sample identification.[11]

Protocol 2: Acquisition of 1D ¹H and ¹³C Spectra

-

Instrument Setup : Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[13]

-

¹H Spectrum Acquisition :

-

Acquire a standard high-resolution ¹H NMR spectrum.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N). For concentrated samples, 8-16 scans are often adequate.

-

-

¹³C Spectrum Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by collapsing all C-H multiplets into singlets, improving S/N.[14]

-

Set a wider spectral width (e.g., 0-220 ppm) to cover the full range of carbon chemical shifts.[15]

-

A larger number of scans is required due to the low sensitivity of ¹³C. The acquisition time may range from minutes to hours depending on the sample concentration.

-

Protocol 3: Acquisition of 2D ¹H-¹H COSY Spectrum

-

Purpose : The COSY (COrrelation SpectroscopY) experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities within the molecule.[16]

-

Methodology :

-

Load a standard COSY pulse sequence.[13]

-

Set the spectral widths in both the F1 and F2 dimensions to include all proton signals, based on the 1D ¹H spectrum.

-

The number of increments in the F1 dimension (typically 256-512) will determine the resolution in that dimension.[13]

-

Acquire the data. Cross-peaks in the resulting 2D spectrum indicate pairs of coupled protons.

-

Protocol 4: Acquisition of 2D HSQC Spectrum

-

Purpose : The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[17][18] It is significantly more sensitive than older ¹³C-detected experiments.[19]

-

Methodology :

-

Load a standard HSQC pulse sequence.[13]

-

Set the F2 (proton) and F1 (carbon) spectral widths based on the previously acquired 1D spectra.

-

The experiment will generate a 2D map where each cross-peak corresponds to a C-H bond. Edited HSQC sequences can also distinguish between CH, CH₂, and CH₃ groups.[17]

-

Protocol 5: Acquisition of 2D HMBC Spectrum

-

Purpose : The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[17] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

-

Methodology :

-

Load a standard HMBC pulse sequence.

-

Set the F2 (proton) and F1 (carbon) spectral widths.

-

The pulse sequence is optimized for smaller, long-range J-coupling values (typically 7-8 Hz).[16]

-

Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away, while direct one-bond correlations are suppressed.[17]

-

Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural analysis of a novel halogenated cyclobutane using NMR spectroscopy.

Caption: General workflow for NMR-based structure elucidation.

References

- 1. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. rubingroup.org [rubingroup.org]

- 8. scribd.com [scribd.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. sites.bu.edu [sites.bu.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mn.uio.no [mn.uio.no]

Application Note: Interpreting Mass Spectrometry Fragmentation of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Abstract

This document provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrometry fragmentation of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane. Due to the absence of a publicly available mass spectrum for this compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry for halogenated and cyclic organic molecules. A comprehensive experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) is also provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a halogenated cyclic hydrocarbon. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a chemical fingerprint. The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For halogenated compounds, the isotopic distribution of elements like chlorine significantly influences the appearance of the mass spectrum, providing valuable structural information.

This application note will detail a predicted fragmentation pattern for this compound and provide a robust GC-MS protocol for its analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The primary cleavage events are anticipated to be the loss of a chlorine radical, owing to the lower bond dissociation energy of the C-Cl bond compared to the C-F and C-C bonds. Ring cleavage of the cyclobutane structure is also a highly probable fragmentation route, leading to the formation of various smaller, stable ions.

The molecular ion (M⁺˙) of this compound (C₄H₂Cl₃F₃) has a nominal molecular weight of 212 u (using isotopes ¹²C, ¹H, ³⁵Cl, and ¹⁹F). Due to the presence of three chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster at M, M+2, M+4, and M+6.

The major predicted fragmentation steps include:

-

Loss of a Chlorine Radical: The initial fragmentation is likely the cleavage of a C-Cl bond to form a more stable secondary carbocation.

-

Ring Cleavage: The cyclobutane ring can undergo cleavage to eliminate neutral molecules such as chloroethene, dichloroethene, or trifluoroethene.

-

Loss of Fluorine and other Halogens: Subsequent fragmentation can involve the loss of fluorine radicals or hydrogen halides (HCl, HF).

Data Presentation

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and their proposed chemical formula. The m/z values are calculated using the most abundant isotopes (³⁵Cl).

| m/z (for ³⁵Cl) | Proposed Formula | Proposed Structure/Origin | Notes |

| 212 | [C₄H₂Cl₃F₃]⁺˙ | Molecular Ion | Exhibits characteristic M, M+2, M+4, M+6 isotopic pattern. |

| 177 | [C₄H₂Cl₂F₃]⁺ | Loss of a Cl radical from the molecular ion. | Will show an M, M+2, M+4 isotopic pattern. |

| 149 | [C₃H₂Cl₂F]⁺ | Ring cleavage and loss of CF₂Cl. | Isotopic pattern for two Cl atoms. |

| 117 | [C₂HCl₂]⁺ | Dichloroethenyl cation from ring cleavage. | Isotopic pattern for two Cl atoms. |

| 114 | [C₂Cl₂F]⁺ | Ring cleavage and rearrangement. | Isotopic pattern for two Cl atoms. |

| 82 | [C₂H₂ClF]⁺ | Chlorofluoroethenyl cation from ring cleavage. | Isotopic pattern for one Cl atom. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. | A common fragment in fluorinated compounds. |

| 47 | [CCl]⁺ | Chloromethylidyne cation. | Isotopic pattern for one Cl atom. |

Experimental Protocols

This section provides a standard operating procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Sample Preparation (Headspace Analysis)

-

Apparatus: 20 mL headspace vials with PTFE-lined septa.

-

Procedure:

-

Place 5 mL of the aqueous sample (or a solution of the analyte in a suitable solvent) into a headspace vial.

-